molecular formula C9H7F3O3 B6226274 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid CAS No. 1643368-10-8

4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid

Cat. No. B6226274
CAS RN: 1643368-10-8
M. Wt: 220.1
InChI Key:
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Description

4-(Hydroxymethyl)-3-(trifluoromethyl)benzoic acid, also known as 4-HM-3-TFBA, is a trifluoromethylated benzoic acid derivative with a wide range of scientific applications. It is a versatile compound that is used in many different fields, including organic synthesis, biochemistry, and drug development. 4-HM-3-TFBA has been studied extensively and has been found to have numerous advantages, as well as some limitations, for laboratory experiments.

Scientific Research Applications

4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid has a wide range of scientific applications. It is used as a protecting group for a variety of compounds, including carbohydrates, peptides, and nucleosides. It is also used as a reagent for the synthesis of a variety of compounds, including amino acids, peptides, and nucleosides. Additionally, 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid is used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of coordination complexes.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid is not fully understood. However, it is believed that the trifluoromethyl group of the compound interacts with the substrate, forming a complex that is more stable than the starting material. The complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid are not well understood. However, it has been found to be non-toxic and non-irritating to skin, eyes, and mucous membranes. Additionally, it is not known to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid has several advantages for laboratory experiments. It is highly soluble in organic solvents, making it easy to use in a variety of reactions. Additionally, it is stable and has a low boiling point, making it easy to handle and store. However, 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid has some limitations. It is not very reactive, making it difficult to use in some reactions. Additionally, it can be difficult to remove from the reaction mixture, making it difficult to purify the desired product.

Future Directions

There are several potential future directions for 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid. It could be used as a protecting group for more complex compounds, such as carbohydrates, peptides, and nucleosides. Additionally, it could be used as a reagent in the synthesis of more complex compounds, such as amino acids, peptides, and nucleosides. Additionally, it could be used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of coordination complexes. Furthermore, more research could be done to understand the biochemical and physiological effects of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid, as well as to develop methods to make it more reactive and easier to remove from reaction mixtures.

Synthesis Methods

4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid can be synthesized in a variety of ways, including the use of acid chlorides, Grignard reagents, and organometallic reagents. The most common method is the reaction of 4-hydroxymethylbenzoic acid with trifluoromethanesulfonic acid, which produces 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid in high yields. Other methods have also been used, such as the reaction of 4-hydroxymethylbenzoic acid with trifluoromethyl iodide and the reaction of 4-hydroxymethylbenzoic acid with trifluoromethanesulfonic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-trifluoromethylbenzaldehyde", "formaldehyde", "sodium cyanoborohydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 4-trifluoromethylbenzaldehyde and formaldehyde in the presence of sodium cyanoborohydride to form 4-(hydroxymethyl)-3-trifluoromethylbenzaldehyde.", "Step 2: Reduction of 4-(hydroxymethyl)-3-trifluoromethylbenzaldehyde with sodium borohydride in the presence of sodium hydroxide to form 4-(hydroxymethyl)-3-trifluoromethylbenzyl alcohol.", "Step 3: Oxidation of 4-(hydroxymethyl)-3-trifluoromethylbenzyl alcohol with sodium chlorite in the presence of hydrochloric acid to form 4-(hydroxymethyl)-3-trifluoromethylbenzaldehyde.", "Step 4: Condensation of 4-(hydroxymethyl)-3-trifluoromethylbenzaldehyde with formic acid in the presence of sodium bicarbonate to form 4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid." ] }

CAS RN

1643368-10-8

Product Name

4-(hydroxymethyl)-3-(trifluoromethyl)benzoic acid

Molecular Formula

C9H7F3O3

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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